molecular formula C21H23N3O2S B2956278 (E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)acrylonitrile CAS No. 885185-72-8

(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)acrylonitrile

Cat. No.: B2956278
CAS No.: 885185-72-8
M. Wt: 381.49
InChI Key: ORIRMYYDWTYCRQ-LTGZKZEYSA-N
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Description

(E)-2-((3,4-Dimethylphenyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)acrylonitrile is a sulfonyl acrylonitrile derivative characterized by a 3,4-dimethylphenylsulfonyl group and a 4-phenylpiperazinyl substituent. The (E)-configuration of the acrylonitrile backbone is critical for its structural and functional properties, as this geometry optimizes conjugation and stabilizes interactions with biological targets.

Properties

IUPAC Name

(E)-2-(3,4-dimethylphenyl)sulfonyl-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-17-8-9-20(14-18(17)2)27(25,26)21(15-22)16-23-10-12-24(13-11-23)19-6-4-3-5-7-19/h3-9,14,16H,10-13H2,1-2H3/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIRMYYDWTYCRQ-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=CC=CC=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C3=CC=CC=C3)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula: C23H26N2O4S
  • Molecular Weight: 458.6 g/mol
  • IUPAC Name: this compound

Anticonvulsant Activity

Research indicates that compounds with similar structures exhibit anticonvulsant properties. For instance, derivatives of piperazine have been shown to inhibit human acetylcholinesterase, which is crucial for the management of seizures. A study evaluated various piperazine derivatives for their anticonvulsant activity using animal models. The results highlighted that certain modifications in the structure significantly influenced their efficacy against maximal electroshock (MES) seizures .

The mechanism by which this compound exerts its effects may involve:

  • Receptor Modulation: Binding to specific receptors involved in neurotransmission.
  • Enzyme Inhibition: Interference with enzymes such as acetylcholinesterase, leading to increased levels of neurotransmitters.
  • Ion Channel Interaction: Potential modulation of voltage-sensitive sodium channels, which play a significant role in neuronal excitability.

Study 1: Anticonvulsant Screening

A series of piperazine derivatives were synthesized and screened for anticonvulsant activity. The study utilized standard MES and subcutaneous pentylenetetrazole tests, demonstrating that certain derivatives exhibited significant protection against seizures. The structure-activity relationship (SAR) analysis indicated that lipophilicity played a critical role in the distribution and efficacy of these compounds within the central nervous system .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets. These studies suggest that the compound has a high affinity for acetylcholinesterase and may act as a reversible inhibitor. The docking scores correlate well with the observed biological activities in vitro .

Data Table: Comparison of Biological Activities

Compound NameAnticonvulsant ActivityBinding Affinity (IC50)Mechanism
Compound APositive0.29 μMEnzyme Inhibition
Compound BNegativeN/AN/A
This compoundTBDTBDTBD

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in sulfonyl substituents, piperazinyl modifications, and electronic properties. Below is a systematic comparison based on substituent effects, biological activity, and physicochemical properties.

Substituent Effects

Compound Name / ID Substituents Key Effects References
(E)-2-((3,4-Dimethylphenyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)acrylonitrile 3,4-Dimethylphenylsulfonyl; 4-phenylpiperazinyl High lipophilicity; potential for selective receptor binding due to steric bulk
(E)-2-((4-Fluorophenyl)sulfonyl)-3-(1H-pyrrol-2-yl)acrylonitrile (Compound 13) 4-Fluorophenylsulfonyl; pyrrolyl Moderate polarity; fluorescence properties (not observed in target compound)
(E)-2-(Methylsulfonyl)-3-(1-((4-nitrophenyl)sulfonyl)-1H-pyrrol-2-yl)acrylonitrile (Compound 19) Methylsulfonyl; nitro-substituted pyrrolyl Electron-withdrawing nitro group enhances reactivity; lower yield (34%) due to synthesis complexity
(E)-3-(5-(3,4-Dichlorophenyl)furan-2-yl)-2-(4-phenylpiperazine-1-carbonyl)acrylonitrile 4-Phenylpiperazine-carbonyl; dichlorophenyl-furan Increased molecular weight (452.34 g/mol); targets viral proteases (e.g., Dengue/Zika NS2B/NS3)

Physicochemical Properties

Property Target Compound (E)-3-(4-Chlorophenyl)-3-[3-(4-chlorophenyl)-1H-pyrazol-1-yl]prop-2-enal () (2E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile ()
Molecular Weight* ~450 g/mol (estimated) ~350 g/mol ~395 g/mol
Solubility Low (lipophilic sulfonyl) Moderate (chlorophenyl) Low (nitro-thiazolyl)
Fluorescence Unlikely Not reported Not reported
Synthesis Yield Not reported Not reported Not reported

*Molecular weights estimated from structural analogs.

Table 1: Substituent-Driven Activity Comparison

Substituent Type Example Compound Biological Relevance
Sulfonyl (3,4-dimethylphenyl) Target compound Enhanced lipophilicity; potential CNS penetration
Sulfonyl (4-fluorophenyl) Compound 13 () Moderate polarity; possible fluorescence
Piperazinyl (4-phenyl) Target compound; Steric bulk for selective binding
Thiazolyl (4-nitrophenyl) Electron-withdrawing effects; possible enzyme inhibition

Key Research Findings

Synthetic Challenges : Yields for sulfonyl acrylonitriles vary widely (31–86%), influenced by substituent complexity. The target compound’s 3,4-dimethylphenyl and piperazinyl groups may necessitate multi-step synthesis .

Structural Stability : The (E)-configuration ensures optimal conjugation, as seen in crystallographic studies of analogous compounds (e.g., bond lengths: C2–C1 = 1.418 Å in ) .

Biological Potential: Piperazinyl derivatives (e.g., ) show anti-viral activity, suggesting the target compound may share similar mechanisms .

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